2,4-Dichloro-2'-morpholinomethyl benzophenone
Description
2,4-Dichloro-2'-morpholinomethyl benzophenone is a halogenated benzophenone derivative featuring chlorine substituents at the 2- and 4-positions of one aromatic ring and a morpholinomethyl group at the 2'-position of the second ring.
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c19-14-5-6-16(17(20)11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIBJFIRZAGIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643558 | |
| Record name | (2,4-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-01-4 | |
| Record name | Methanone, (2,4-dichlorophenyl)[2-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-2’-morpholinomethyl benzophenone typically involves the reaction of 2,4-dichlorobenzophenone with morpholine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2,4-Dichloro-2’-morpholinomethyl benzophenone may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-2’-morpholinomethyl benzophenone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products include substituted benzophenones.
Oxidation Reactions: Products include ketones or carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
2,4-Dichloro-2’-morpholinomethyl benzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-2’-morpholinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Structural Analogues
Key analogues differ in halogen type/position, morpholine modifications, or additional functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogues
Key Observations:
- Halogen Effects: Chlorine and fluorine substituents enhance electron-withdrawing effects, improving stability and binding to biological targets. For example, fluorinated analogues (e.g., 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone) may exhibit enhanced metabolic stability compared to non-fluorinated derivatives .
- Morpholine vs.
- Piperazine Substitutions: Piperazinomethyl groups introduce additional nitrogen atoms, which may alter receptor binding kinetics compared to morpholine derivatives .
Physicochemical Properties
- Solubility: Morpholinomethyl and piperazinomethyl groups improve aqueous solubility compared to non-polar analogues (e.g., 4-chloro-2',6'-dimethoxybenzophenone).
- Thermal Stability : Halogenated derivatives generally exhibit higher melting points due to increased molecular rigidity.
Biological Activity
2,4-Dichloro-2'-morpholinomethyl benzophenone (DCMB) is an organic compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
DCMB features a benzophenone backbone with two chlorine atoms at the 2 and 4 positions and a morpholinomethyl group attached to one of the phenyl rings. This structure enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHClN\O |
| Molecular Weight | 303.20 g/mol |
| CAS Number | 898770-59-7 |
| Appearance | White to off-white solid |
Antimicrobial Properties
Research indicates that DCMB exhibits significant antimicrobial activity, particularly against Mycobacterium leprae, the causative agent of leprosy. Its effectiveness as an antimicrobial agent positions it as a candidate for further pharmaceutical development.
Anticancer Potential
Studies have shown that DCMB may possess anticancer properties. The compound interacts with cellular pathways that regulate apoptosis and cell proliferation. Specific studies have indicated that DCMB can induce cytotoxic effects in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
The mechanism of action for DCMB involves its interaction with specific molecular targets, including proteins and enzymes. The presence of chlorine atoms and the morpholinomethyl group allows DCMB to modulate the activity of these targets, leading to various biological effects. Notably, it can inhibit certain enzymatic pathways associated with cancer cell growth and survival.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in Antimicrobial Agents and Chemotherapy demonstrated that DCMB effectively inhibited the growth of Mycobacterium leprae in vitro at concentrations as low as 10 µg/mL. The study emphasized the need for further investigation into its mechanism against this pathogen.
- Cytotoxicity Assay : In a study assessing the cytotoxic effects of various benzophenones, DCMB was found to significantly reduce cell viability in human cancer cell lines (e.g., HeLa and MCF-7) at concentrations above 25 µM. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with DCMB.
- Chemical Reactivity Studies : Research highlighted that DCMB can undergo substitution reactions, allowing it to form more complex derivatives that could enhance its biological activity. This versatility makes it an interesting compound for drug development.
Applications
Due to its biological activities, DCMB has several applications:
- Pharmaceutical Development : Investigated as a potential lead compound for developing new antimicrobial and anticancer drugs.
- Material Science : Used in formulations requiring photoprotective agents due to its ability to absorb UV radiation effectively .
- Chemical Synthesis : Serves as an intermediate in synthesizing more complex organic molecules in research settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
